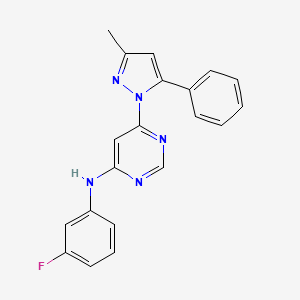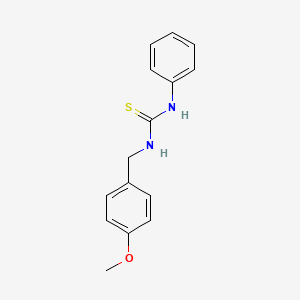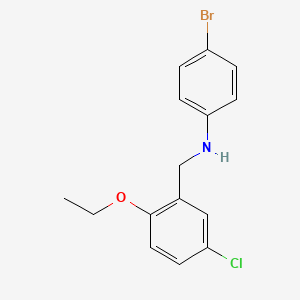![molecular formula C13H15NS B5863063 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione](/img/structure/B5863063.png)
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is a heterocyclic compound that has attracted the attention of many researchers due to its unique structure and potential applications. This compound is synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mecanismo De Acción
The mechanism of action of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in various biological pathways. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and α-glucosidase. Additionally, it has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione in lab experiments include its unique structure, potential applications in drug development, and its fluorescent properties for imaging and sensing applications. However, the limitations include the lack of understanding of its mechanism of action and potential toxicity.
Direcciones Futuras
There are many potential future directions for research on 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development and imaging and sensing applications. Additionally, further studies on its toxicity and potential side effects are needed to determine its safety for human use.
In conclusion, this compound is a promising compound with unique properties and potential applications in various scientific fields. Its synthesis method has been optimized, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research. Further studies are needed to fully understand its potential applications and safety for human use.
Métodos De Síntesis
The synthesis of 2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione involves the reaction of 1,3-cyclopentanedione with aniline in the presence of sulfur and a catalyst. This method has been optimized to produce high yields of the compound and has been used by many researchers.
Aplicaciones Científicas De Investigación
2'H-spiro[cyclopentane-1,3'-isoquinoline]-1'(4'H)-thione has been studied for its potential applications in various scientific fields. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, it has been studied for its potential use as a fluorescent probe for imaging and sensing applications.
Propiedades
IUPAC Name |
spiro[2,4-dihydroisoquinoline-3,1'-cyclopentane]-1-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS/c15-12-11-6-2-1-5-10(11)9-13(14-12)7-3-4-8-13/h1-2,5-6H,3-4,7-9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNUJDALDRBGCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC3=CC=CC=C3C(=S)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-({4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]phenyl}sulfonyl)piperidine](/img/structure/B5862994.png)


![1-[3-(2-nitrophenyl)acryloyl]azepane](/img/structure/B5863022.png)

![N'-(2-bromo-3-phenyl-2-propen-1-ylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5863031.png)
![N,N-dimethyl-3-(2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)-1-propanamine](/img/structure/B5863034.png)

![1-(2-methyl-2-propen-1-yl)-2-[(1-naphthyloxy)methyl]-1H-benzimidazole](/img/structure/B5863051.png)
![1-[2-amino-2-(hydroxyimino)ethyl]pyridinium chloride](/img/structure/B5863059.png)

![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B5863087.png)